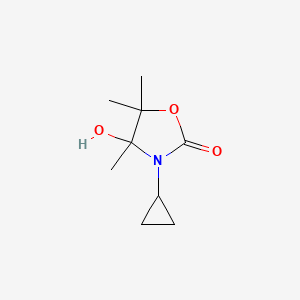
1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one, also known as NBD-Cl, is a fluorescent probe used in biochemical and physiological research. This compound has a unique structure that allows it to bind to proteins and other biomolecules, making it an essential tool for studying biological systems.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one has many scientific research applications, including protein labeling, enzyme activity assays, and fluorescence microscopy. It is commonly used as a fluorescent probe to study protein-protein interactions, protein-lipid interactions, and protein conformational changes. 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one can also be used to measure enzyme activity by monitoring changes in fluorescence intensity. In addition, 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one is used in fluorescence microscopy to visualize cellular structures and processes.
Wirkmechanismus
The mechanism of action of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one involves the binding of the compound to biomolecules, such as proteins and lipids. The fluorescent properties of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one allow for the detection of these biomolecules in biological systems. When 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one binds to a biomolecule, its fluorescence properties change, allowing for the detection of the bound biomolecule.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one does not interfere with the function of proteins or enzymes, making it an ideal tool for studying these biomolecules. However, it is important to note that high concentrations of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one can cause cytotoxicity in some cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one is its versatility in research applications. It can be used to study a wide range of biological systems, from protein-protein interactions to cellular processes. Additionally, 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one is relatively easy to use and has a low cost compared to other fluorescent probes.
However, there are some limitations to using 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in lab experiments. One limitation is that it requires a certain level of expertise to use effectively. Additionally, the fluorescent properties of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one can be affected by environmental factors, such as pH and temperature. Therefore, careful calibration is required to obtain accurate results.
Zukünftige Richtungen
There are many future directions for the use of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in scientific research. One direction is the development of new methods for protein labeling and detection using 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one. Another direction is the use of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in high-throughput screening assays for drug discovery. Additionally, there is potential for the use of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in the development of new imaging techniques for studying biological systems.
Conclusion:
In conclusion, 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one, or 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one, is a versatile fluorescent probe used in scientific research. Its unique structure allows it to bind to proteins and other biomolecules, making it an essential tool for studying biological systems. The synthesis method for 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one is well-established, and it has been validated by several studies. 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one has many scientific research applications, including protein labeling, enzyme activity assays, and fluorescence microscopy. It has minimal biochemical and physiological effects on biological systems, making it an ideal tool for studying biomolecules. However, there are some limitations to using 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in lab experiments, and careful calibration is required to obtain accurate results. There are many future directions for the use of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one in scientific research, and it is likely to continue to be a valuable tool in the field of biochemistry and physiology.
Synthesemethoden
The synthesis of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base, such as potassium hydroxide. The resulting product is then purified by recrystallization to obtain a high yield of pure 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one. This synthesis method has been validated by several studies, and it is widely used in the production of 1-(4-biphenylyl)-3-(4-nitrophenyl)-2-propen-1-one for research purposes.
Eigenschaften
IUPAC Name |
(E)-3-(4-nitrophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-21(15-8-16-6-13-20(14-7-16)22(24)25)19-11-9-18(10-12-19)17-4-2-1-3-5-17/h1-15H/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZJGFOFZTUKKT-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(biphenyl-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)




![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)



![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)

![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)